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Literature review of p-Phenetidine applications

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Compound of Interest		
Compound Name:	p-Phenetidine	
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An In-depth Technical Guide to the Applications of p-Phenetidine

Introduction

p-Phenetidine (4-ethoxyaniline) is an aromatic amine and a significant chemical intermediate with the molecular formula C₈H₁₁NO.[1] As a clear, colorless liquid that tends to turn red or brown upon exposure to air and light, it serves as a crucial building block in a multitude of industrial and pharmaceutical applications.[2][3][4] Its versatile chemical nature allows it to be a precursor in the synthesis of dyes, pharmaceuticals, preservatives, and specialty polymers. This guide provides a comprehensive review of its primary applications, synthesis protocols, quantitative data, and toxicological profile, aimed at researchers, scientists, and professionals in drug development.

Core Applications of p-Phenetidine

p-Phenetidine's utility stems from its reactive amine group and stable ethoxy-substituted benzene ring, making it a cornerstone intermediate in various chemical syntheses.

Pharmaceutical Synthesis: Historically and presently, p-phenetidine is a key starting material for several pharmaceutical compounds.[5] It is notably used in the production of analgesics and antipyretics.[5] Specific drugs synthesized from p-phenetidine include Phenacetin, Bucetin, Phenacaine, Celiprolol, Mesalazine, and Rivanol.[1][6] However, it is crucial to note that p-phenetidine is a metabolite of Phenacetin and Bucetin, and its high renal toxicity is believed to be responsible for the adverse effects that led to the withdrawal of these drugs from the market.[1]



- Dye Manufacturing: The dye industry extensively uses p-phenetidine as an intermediate for producing a range of chromophores.[7] It is instrumental in the synthesis of dyes such as AS-VL, alizarin red 5G, and fast acid blue R, which are vital for coloring textiles, inks, and coatings.[7][8]
- Rubber Industry: In industrial applications, **p-phenetidine** is a precursor to the rubber antiaging agent AW, chemically known as 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline.[6][7] This antioxidant is critical for extending the service life of rubber products by protecting them from degradation caused by environmental factors.[7]
- Food and Feed Preservatives: p-Phenetidine is used to produce the antioxidant ethoxyquin.
 [1][6] Ethoxyquin is applied as a preservative in animal feed and some food products to prevent the oxidative deterioration of fats, proteins, and fat-soluble vitamins like Vitamin A and Vitamin E during storage.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of p-

Phenetidine

Property	Value	Reference
CAS Number	156-43-4	[1]
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molar Mass	137.18 g/mol	[1][4]
Appearance	Colorless to red-brown liquid	[1][4]
Density	1.07 g/mL	[1]
Melting Point	3 °C (37 °F)	[1]
Boiling Point	254 °C (489 °F)	[1]
Flash Point	116 °C (241 °F)	[1]
Water Solubility	20 g/L (at 20 °C)	[1]

Table 2: Toxicological Data for p-Phenetidine



Endpoint	Value	Species	Reference
Oral LD50	2080 mg/kg	Rat	[9]
Oral LD50	1180 mg/kg	Mouse	[9]
Inhalation NOAEL (4- wk study)	11.1 mg/m³	Rat	[10]
Key Health Hazards	High renal toxicity, possible mutagen, causes methemoglobinemia	N/A	[1][11][12]

Table 3: Synthesis Yields of p-Phenetidine and

Derivatives

Product	Synthesis Method	Reported Yield	Reference
p-Phenetidine	Diazotization, coupling, ethylation, hydrogenation	>97%	[13]
p-Ethoxyphenylurea	Reaction of p- phenetidine HCl with urea	82-90%	[14]

Experimental Protocols

Detailed methodologies are critical for the safe and efficient use of **p-phenetidine** in synthesis.

Protocol 1: Synthesis of Phenacetin from p-Phenetidine

This protocol is adapted from a standard organic chemistry laboratory procedure for the N-acetylation of an amine.[15]

Materials:

• **p-Phenetidine** (0.20 g, 1.46 mmol)



- Water (3.50 mL)
- Concentrated Hydrochloric Acid (12 M, 4 drops)
- Activated Carbon (spatula-tip)
- Sodium Acetate (0.24 g, 2.92 mmol) in 0.80 mL of water
- Acetic Anhydride (0.20 mL, 2.20 mmol)
- 10-mL Erlenmeyer flasks, hot plate, pipette filtration apparatus, suction filtration apparatus

Procedure:

- In a 10-mL Erlenmeyer flask, combine 0.20 g of **p-phenetidine** and 3.50 mL of water.
- Add 4 drops of concentrated HCl to dissolve the amine, forming p-phenetidine hydrochloride.
- Add a small amount of activated carbon to the solution, and gently swirl the flask on a hot
 plate for several minutes to decolorize the solution.
- Remove the activated carbon via pipette filtration, collecting the clear filtrate in a new 10-mL flask.
- Gently warm the purified p-phenetidine hydrochloride solution on a hot plate.
- While swirling the warm solution, add 0.20 mL of acetic anhydride.
- Immediately add the previously prepared sodium acetate solution all at once and swirl vigorously to ensure complete mixing.
- Allow the solution to stand at room temperature for 5 minutes. Cool the flask in an ice-water bath to induce crystallization of the crude phenacetin.
- Collect the crystals by suction filtration and wash them with a small portion of cold water.
- The crude product can be further purified by recrystallization from water.



Protocol 2: Synthesis of p-Ethoxyphenylurea (Dulcin Precursor)

This procedure describes the reaction of **p-phenetidine** hydrochloride with urea to form the corresponding substituted urea.[14]

Materials:

- **p-Phenetidine** hydrochloride (870 g, 5 moles)
- Urea (1.2 kg, 20 moles)
- Water (2 L)
- Concentrated Hydrochloric Acid (40 mL)
- Glacial Acetic Acid (40 mL)
- 12-L round-bottomed flask or suitable vessel

Procedure:

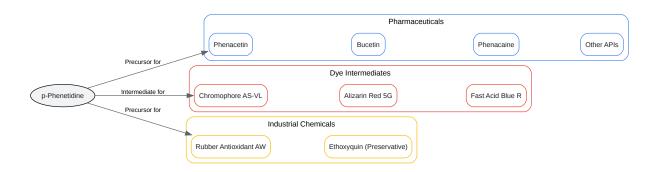
- In a 12-L flask, combine 870 g of **p-phenetidine** hydrochloride and 1.2 kg of urea.
- Add 2 L of water, 40 mL of concentrated HCl, and 40 mL of glacial acetic acid to create a suspension.
- Shake the mixture well and heat it to boiling. A dark purple solution will form.
- Boil the solution vigorously for 45-90 minutes. The product will begin to separate during the latter half of the heating period.
- The reaction is complete when the entire contents of the flask suddenly set to a solid mass. Immediately remove the heat source at this point.
- After cooling to room temperature, break up the solid mass, adding 1-1.5 L of water to facilitate handling.



- Filter the product with suction, wash thoroughly with cold water, and dry. The yield of crude p-ethoxyphenylurea is typically between 740-810 g (82-90%).
- Purification can be achieved by recrystallization from boiling water to obtain white plates with a melting point of 173-174 °C.

Visualizations: Workflows and Applications

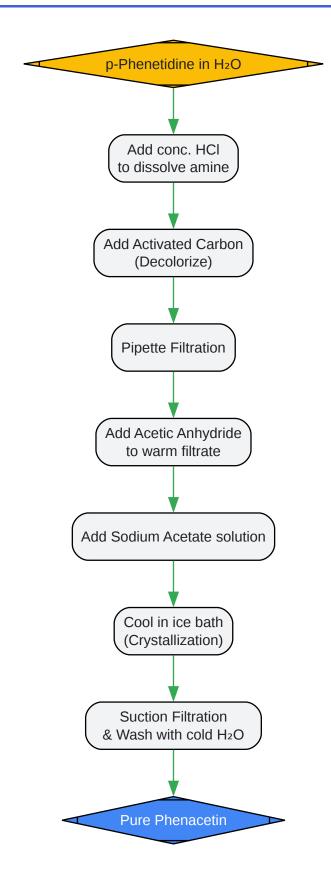
The following diagrams illustrate the key roles and synthesis pathways involving **p- phenetidine**.



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Caption: Key industrial and pharmaceutical applications derived from **p-phenetidine**.

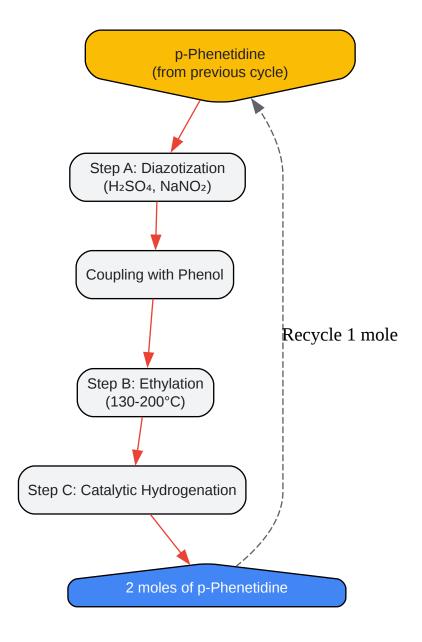




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Caption: Experimental workflow for the synthesis of Phenacetin from **p-phenetidine**.





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Caption: Cyclical manufacturing process for high-purity **p-phenetidine**.[13]

Safety and Toxicology

p-Phenetidine is a hazardous chemical that requires careful handling.

Acute Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[9][11] Exposure
can lead to the formation of methemoglobin in the blood, which causes cyanosis (a bluish
discoloration of the skin), with symptoms that may be delayed for 2 to 4 hours.[3][11] Other
symptoms of acute exposure include headache, drowsiness, and vomiting.[3]



- Irritation: The compound is an irritant to the skin, eyes, and respiratory system.[9]
- Chronic Toxicity and Other Hazards: p-Phenetidine is suspected of causing genetic defects.
 [11] Repeated exposure studies in rats have demonstrated significant hematotoxicity, including a decrease in red blood cells and an increase in methemoglobin.[10] It also exhibits high renal toxicity.[1] Due to these hazards, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, must be used when handling this chemical in a well-ventilated area.[9][11]

Conclusion

p-Phenetidine is an undeniably important and versatile chemical intermediate with broad applications spanning the pharmaceutical, dye, and polymer industries. Its role as a foundational building block enables the synthesis of a wide array of valuable compounds. However, its significant toxicological profile, particularly its renal and hematological toxicity, necessitates stringent safety protocols during its handling and has led to the re-evaluation of its use in certain pharmaceutical derivatives. For researchers and drug development professionals, a thorough understanding of both the synthetic utility and the inherent risks of **p-phenetidine** is essential for its responsible and innovative application.

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